[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid
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Overview
Description
[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO4 and a molecular weight of 243.182 g/mol
Preparation Methods
The synthesis of [(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid involves several steps. The synthetic route typically includes the reaction of but-2-enyl alcohol with 2-aminoacetic acid in the presence of trifluoroacetic anhydride. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid can be compared with similar compounds such as:
2-aminoacetic acid derivatives: These compounds share the aminoacetic acid moiety but differ in their substituents.
Trifluoroacetic acid esters: These compounds contain the trifluoroacetic acid group but vary in their ester components.
Properties
IUPAC Name |
[(E)-but-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-2-3-4-9-6(8)5-7;3-2(4,5)1(6)7/h2-3H,4-5,7H2,1H3;(H,6,7)/b3-2+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVGJNJWWTKEX-SQQVDAMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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